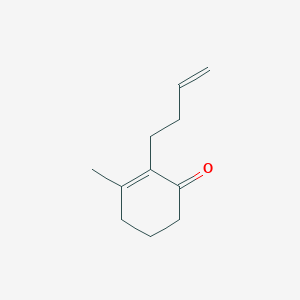
2-(But-3-en-1-yl)-3-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 127532 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 127532 typically involves a series of chemical reactions that require precise conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the compound. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of NSC 127532 is scaled up using large reactors and automated systems. The process involves the same fundamental chemical reactions but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions: NSC 127532 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The reactions involving NSC 127532 often use reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The conditions for these reactions are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of NSC 127532 depend on the specific reagents and conditions used. For example, oxidation may yield a more reactive form of the compound, while reduction could result in a more stable derivative.
Scientific Research Applications
NSC 127532 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions and as a standard for analytical methods. In biology, it serves as a tool for studying cellular processes and as a potential therapeutic agent. In medicine, NSC 127532 is investigated for its potential to treat certain diseases due to its unique biochemical properties. Additionally, it finds applications in the industry as a component in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of NSC 127532 involves its interaction with specific molecular targets within cells. It can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s effects are mediated through its binding to specific proteins or enzymes, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds: NSC 127532 can be compared with other compounds that have similar structures or functions. Some of these compounds include NSC 123456, NSC 654321, and NSC 789012. Each of these compounds has unique properties that differentiate them from NSC 127532.
Uniqueness: What sets NSC 127532 apart from similar compounds is its specific reactivity and stability under various conditions. This makes it particularly valuable for certain applications where other compounds may not perform as well. Its unique mechanism of action also contributes to its distinctiveness in scientific research.
Properties
CAS No. |
2658-92-6 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-but-3-enyl-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-3-4-7-10-9(2)6-5-8-11(10)12/h3H,1,4-8H2,2H3 |
InChI Key |
WKGMMXCUFOLHKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CCC1)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















